molecular formula C15H13NO5 B185963 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde CAS No. 81307-09-7

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Cat. No.: B185963
CAS No.: 81307-09-7
M. Wt: 287.27 g/mol
InChI Key: LBZHTZHIZXKRQK-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H13NO5. It is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(4-aminophenyl)methoxy]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-nitrobenzaldehyde
  • 4-Methoxy-3-nitrobenzaldehyde
  • 3-Methoxy-4-[(4-aminophenyl)methoxy]benzaldehyde

Uniqueness

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is unique due to the presence of both a methoxy and a nitrophenyl group attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHTZHIZXKRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366267
Record name 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81307-09-7
Record name 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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